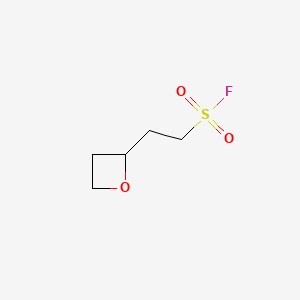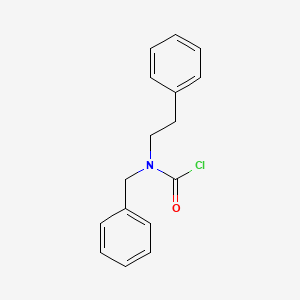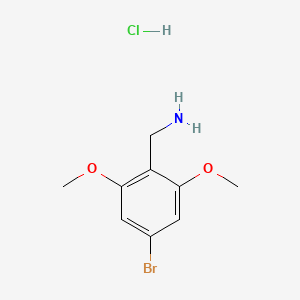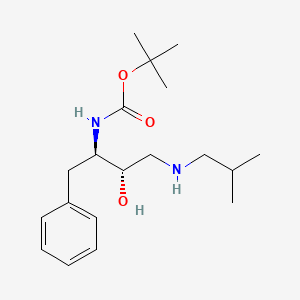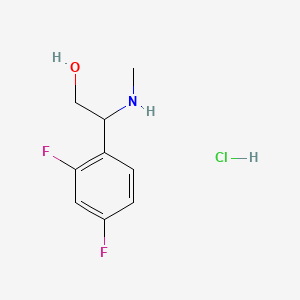
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethanolamines. These compounds are characterized by the presence of a phenyl group attached to an ethanolamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with methylamine and a reducing agent. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of 2,4-difluorobenzaldehyde and methylamine.
Reaction Monitoring: Continuous monitoring of reaction parameters to ensure optimal conditions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to specific receptors in biological systems.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways related to cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(2,4-Difluorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride
- 2-(2,4-Difluorophenyl)-2-(methylamino)propan-1-ol hydrochloride
Uniqueness
2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both fluorine atoms and a methylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H12ClF2NO |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H |
Clave InChI |
NSQVAZFCHWGBTB-UHFFFAOYSA-N |
SMILES canónico |
CNC(CO)C1=C(C=C(C=C1)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)
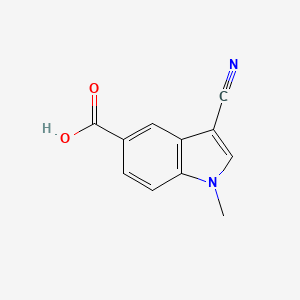
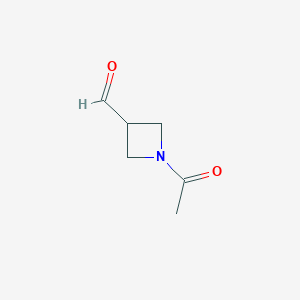
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)


